Phosphonic acid, octyl-, dimethyl ester
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Overview
Description
Phosphonic acid, octyl-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group esterified with octyl and dimethyl groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, octyl-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester . Another method involves the catalytic cross-coupling reaction, which uses palladium catalysts to couple phosphonic acid derivatives with alkyl halides . The Mannich-type condensation is also employed, where phosphonic acid derivatives react with formaldehyde and amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, octyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters .
Scientific Research Applications
Phosphonic acid, octyl-, dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, octyl-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in inhibiting enzymes and other biological molecules . The pathways involved include the inhibition of enzyme activity and the disruption of metal ion homeostasis .
Comparison with Similar Compounds
Phosphonic acid, octyl-, dimethyl ester can be compared with other similar compounds such as:
Glyphosate: An herbicide with a phosphonic acid group used for weed control.
Ethephon: A plant growth regulator that releases ethylene.
Bisphosphonates: Drugs used for the treatment of osteoporosis.
Uniqueness
What sets this compound apart is its specific esterification with octyl and dimethyl groups, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific chemical interactions and stability .
Conclusion
This compound is a versatile compound with significant applications across various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
6172-97-0 |
---|---|
Molecular Formula |
C10H23O3P |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-dimethoxyphosphoryloctane |
InChI |
InChI=1S/C10H23O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h4-10H2,1-3H3 |
InChI Key |
AYIYGMYWHVTKNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC)OC |
Origin of Product |
United States |
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